molecular formula C25H20BrNO5 B2588550 7-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid CAS No. 2219378-91-1

7-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid

Cat. No. B2588550
CAS RN: 2219378-91-1
M. Wt: 494.341
InChI Key: KMJJPKCTMLCJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is also known as (9H-fluoren-9-yl)methyl 3-(7-bromo-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-1-carboxylate. It has a molecular formula of C26H22BrN3O3S and a molecular weight of 536.44018 .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

  • Role in Synthesis of Kinase Inhibitors : The benzoxazepine core, to which the compound is related, has been identified in the synthesis of several kinase inhibitors, indicating its potential utility in drug development, particularly for cancer therapeutics and other diseases where kinase activity is a factor. The scalable synthesis and process development for benzoxazepine-containing compounds have been reported, highlighting their relevance in medicinal chemistry (Naganathan et al., 2015).

  • Synthetic Methodologies : The compound's synthesis is critical in the development of CCR5 antagonists, which are important for therapeutic interventions in diseases like HIV. A practical synthesis method involving esterification and intramolecular Claisen type reaction has been developed, providing a pathway to orally active CCR5 antagonists, which could further the research into effective treatments for HIV (Ikemoto et al., 2005).

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound in discussion, has been used for the protection of hydroxy-groups in synthetic chemistry, particularly in peptide synthesis. This application is critical for the synthesis of complex molecules and can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).

  • Heterocyclic Compounds Synthesis : The compound contributes to the synthesis of various heterocyclic frameworks, indicating its utility in creating new molecules with potential biological activity. For example, the synthesis of 6-aryl derivatives of dihydro-1,4,4a,6a-tetraaza-benzo[a]fluoren-2-one, which presents a new heterocyclic framework, demonstrates the compound's relevance in expanding the chemical space for drug discovery and other research applications (Reddy et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Future Directions

The future directions of this compound are not available in the sources I found .

properties

IUPAC Name

7-bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO5/c26-16-11-15-13-27(9-10-31-23(15)21(12-16)24(28)29)25(30)32-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,11-12,22H,9-10,13-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJJPKCTMLCJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.